molecular formula C13H11Cl2NO2S B5632018 4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide

4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide

Cat. No. B5632018
M. Wt: 316.2 g/mol
InChI Key: PRSUHMWHMFDRDZ-UHFFFAOYSA-N
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Description

4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research as a tool for studying the effect of sulfonamides on biological systems. The compound is known to have a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase. The compound binds to the active site of the enzyme and prevents the conversion of carbon dioxide to bicarbonate ions. This inhibition leads to a decrease in the production of bicarbonate ions, which results in a decrease in the pH of the body fluids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide are related to its mechanism of action. The compound is known to have a significant effect on the acid-base balance of the body fluids. It is also known to have an effect on the renal system, as it can lead to the formation of kidney stones in some individuals.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide in lab experiments is its specificity for the enzyme carbonic anhydrase. This specificity allows researchers to study the effect of sulfonamides on this enzyme without affecting other biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide. One of the directions is the development of new sulfonamide compounds that have a higher specificity for carbonic anhydrase and a lower potential for toxicity. Another direction is the study of the effect of sulfonamides on other biological processes, such as the immune system and the central nervous system. Additionally, the use of 4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide in the treatment of diseases such as glaucoma and epilepsy is an area of active research.

Synthesis Methods

The synthesis of 4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide is a complex process that involves several steps. The most common method for synthesizing this compound is the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with 4-chloroaniline in the presence of a base such as sodium hydroxide. The reaction yields 4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide as a white crystalline solid.

Scientific Research Applications

4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide has a wide range of applications in scientific research. It is commonly used as a tool for studying the effect of sulfonamides on biological systems. The compound is known to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for maintaining the pH of the body fluids.

properties

IUPAC Name

4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S/c1-9-8-11(15)4-7-13(9)16-19(17,18)12-5-2-10(14)3-6-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSUHMWHMFDRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide

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